molecular formula C8H18ClNO2 B15213524 L-alpha-Methylleucine methyl ester hydrochloride

L-alpha-Methylleucine methyl ester hydrochloride

Cat. No.: B15213524
M. Wt: 195.69 g/mol
InChI Key: CQSAKZIQDKGUOL-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-alpha-Methylleucine methyl ester hydrochloride is a protected, non-proteinogenic amino acid ester designed for research applications, particularly in the synthesis of novel peptides and bioactive compounds. Incorporating non-standard amino acids like α-methylleucine is a established strategy in medicinal chemistry and peptide engineering to enhance the metabolic stability and modify the conformational properties of peptide-based molecules . Research indicates that peptides containing Nα-methylated or α-methyl amino acids demonstrate increased resistance to proteolytic degradation and can be used to engineer specific secondary structures, such as helical motifs, which are valuable in the development of peptide therapeutics and molecular probes . The methyl ester and hydrochloride salt form of this compound improves its solubility in organic solvents and handling properties, making it a practical building block for solid-phase peptide synthesis (SPPS) and other synthetic workflows. As a specialized reagent, it is useful for exploring structure-activity relationships and developing peptides with potential antagonist or inhibitor activity against biological targets . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

methyl (2S)-2-amino-2,4-dimethylpentanoate;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-6(2)5-8(3,9)7(10)11-4;/h6H,5,9H2,1-4H3;1H/t8-;/m0./s1

InChI Key

CQSAKZIQDKGUOL-QRPNPIFTSA-N

Isomeric SMILES

CC(C)C[C@@](C)(C(=O)OC)N.Cl

Canonical SMILES

CC(C)CC(C)(C(=O)OC)N.Cl

Origin of Product

United States

Chemical Reactions Analysis

L-alpha-Methylleucine methyl ester hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of L-alpha-Methylleucine methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an allosteric activator of the neutral amino acid cotransport system, enhancing the absorption of essential amino acids in biological systems . This interaction is crucial for its effects on cellular metabolism and transport processes.

Comparison with Similar Compounds

Structural Analogues

Amino acid methyl ester hydrochlorides share a common backbone structure but differ in side chains, stereochemistry, and functional groups. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Primary Applications References
L-Leucine methyl ester hydrochloride C₇H₁₅NO₂·HCl 181.66 7517-19-3 Branched isobutyl side chain Peptide synthesis, chiral intermediates
L-Isoleucine methyl ester hydrochloride C₇H₁₅NO₂·HCl 181.66 3190-70-3 β-branched side chain (distinct from leucine) Pharmaceutical intermediates
L-Methionine methyl ester hydrochloride C₆H₁₃NO₂S·HCl 199.69 63089-48-1 Thioether side chain (-SCH₃) Enzyme studies, oxidation-resistant probes
L-Tyrosine methyl ester hydrochloride C₁₀H₁₃NO₃·HCl 231.68 3416-70-0 Aromatic phenol group Crystal structure analysis, drug delivery systems
N-α-Benzyl-L-alanine methyl ester HCl C₁₁H₁₆ClNO₂ 229.71 7361-31-1 Benzyl-protected amine Asymmetric synthesis, organocatalysis

Key Differences :

  • Side Chain Variability : L-Leucine and L-isoleucine esters differ in branching position (γ vs. β), affecting steric hindrance and solubility .
  • Functional Groups: Methionine’s thioether group enhances reactivity in redox studies, while tyrosine’s phenol enables π-π stacking in crystal lattices .
  • Protective Groups : Benzyl or tosyl groups (e.g., N-α-tosyl-L-arginine methyl ester) modify enzyme binding sites for substrate specificity studies .
Physicochemical Properties
  • Crystal Packing : L-Tyrosine methyl ester hydrochloride forms layered structures via N–H···Cl and O–H···Cl hydrogen bonds, whereas L-methionine derivatives exhibit weaker C–H···S interactions .
  • Stability : Methyl esters of hydrophobic residues (e.g., leucine, isoleucine) show greater stability in organic solvents compared to polar analogues like serine .

Biological Activity

L-alpha-Methylleucine methyl ester hydrochloride is a compound of interest in the field of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and potential applications, drawing from diverse research findings and case studies.

  • Chemical Formula : C₇H₁₅ClN₂O₂
  • Molecular Weight : 174.67 g/mol
  • Appearance : White crystalline solid
  • Melting Point : Approximately 118 °C

Synthesis

The synthesis of this compound typically involves the reaction of L-alpha-methylleucine with methanol in the presence of hydrochloric acid. The process can yield high purity products, often exceeding 90% purity with appropriate reaction conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study involving various pathogenic microorganisms, the compound demonstrated potent antifungal properties against strains such as Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for these pathogens were reported as follows:

PathogenMIC (µg/mL)
Candida albicans12.5
Aspergillus niger6

These findings suggest that the compound could be a candidate for developing new antifungal agents.

Cytotoxic Activity

This compound has also shown cytotoxic effects against various cancer cell lines. In vitro studies indicated that it significantly reduced cell viability in both DLA (Dalton's Lymphoma Ascites) and EAC (Ehrlich Ascites Carcinoma) cells, with IC50 values around 25 µg/mL. This cytotoxicity is attributed to its ability to induce apoptosis in cancer cells.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its structural similarity to natural amino acids allows it to interact with cellular pathways involved in protein synthesis and cell signaling.

Case Studies

  • Antifungal Activity Study : A recent study evaluated the antifungal properties of this compound against clinical isolates of Candida species. The results demonstrated a strong correlation between concentration and inhibition of fungal growth, reinforcing the potential use of this compound in treating fungal infections.
  • Cytotoxicity Assessment : In a controlled experiment, researchers treated various cancer cell lines with different concentrations of the compound. The results showed a dose-dependent decrease in cell proliferation, suggesting its potential as an anticancer agent.

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